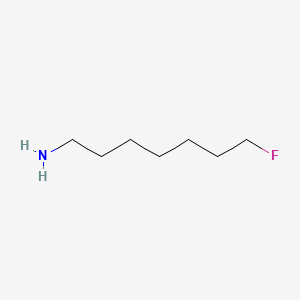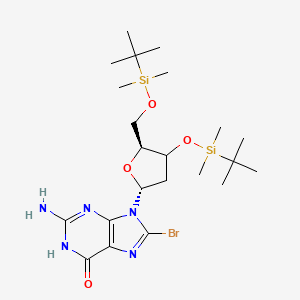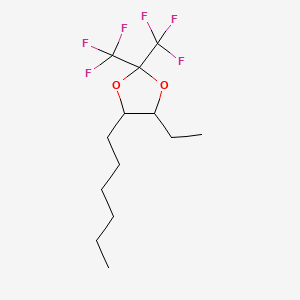
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane is a synthetic organic compound that belongs to the class of dioxolanes. Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms. The presence of trifluoromethyl groups in the compound suggests that it may have unique chemical properties, such as increased stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One possible route could be the cyclization of a diol with a trifluoromethyl ketone in the presence of an acid catalyst. The reaction conditions may include:
- Temperature: 50-100°C
- Solvent: Dichloromethane or another non-polar solvent
- Catalyst: Sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: Halogenation or other substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield trifluoromethyl ketones, while reduction could produce hexyl alcohols.
Scientific Research Applications
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical agent or drug delivery system.
Industry: Use as a solvent, stabilizer, or additive in industrial processes.
Mechanism of Action
The mechanism of action for 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The presence of trifluoromethyl groups could enhance its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the ethyl, hexyl, and trifluoromethyl groups.
2,2-Bis(trifluoromethyl)-1,3-dioxolane: Lacks the ethyl and hexyl substituents.
4-Ethyl-1,3-dioxolane: Similar structure but without the hexyl and trifluoromethyl groups.
Uniqueness
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane is unique due to the presence of both ethyl and hexyl groups, as well as the trifluoromethyl groups. These substituents may confer unique chemical properties, such as increased lipophilicity, stability, and reactivity.
Properties
CAS No. |
38274-67-8 |
|---|---|
Molecular Formula |
C13H20F6O2 |
Molecular Weight |
322.29 g/mol |
IUPAC Name |
4-ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H20F6O2/c1-3-5-6-7-8-10-9(4-2)20-11(21-10,12(14,15)16)13(17,18)19/h9-10H,3-8H2,1-2H3 |
InChI Key |
ZNAUBYLRPPMZIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(OC(O1)(C(F)(F)F)C(F)(F)F)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


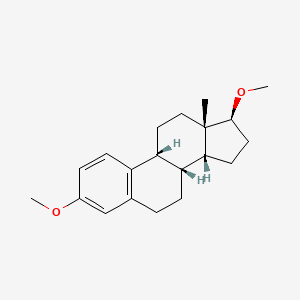

![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)

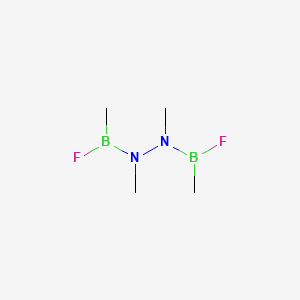
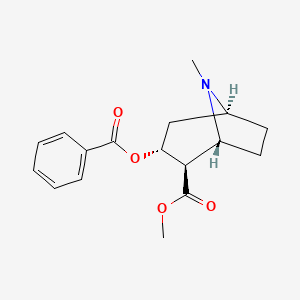
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
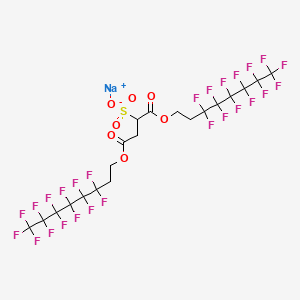

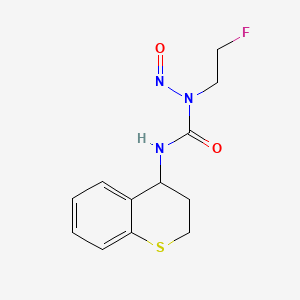
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
